![molecular formula C10H14N2O3 B13217113 2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B13217113.png)
2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol is an organic compound that features a nitrophenyl group attached to an amino alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-nitrobenzyl chloride with 2-amino-1-propanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-amino-1-propanol attacks the electrophilic carbon of the 3-nitrobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of nitroso derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes and pigments due to its nitrophenyl group.
Mechanism of Action
The mechanism of action of 2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The amino alcohol moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Nitrophenyl)methyl]amino}propan-1-ol
- 2-{[(2-Nitrophenyl)methyl]amino}propan-1-ol
- 3-{[(3-Nitrophenyl)methyl]amino}propan-1-ol
Uniqueness
2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-[(3-nitrophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H14N2O3/c1-8(7-13)11-6-9-3-2-4-10(5-9)12(14)15/h2-5,8,11,13H,6-7H2,1H3 |
InChI Key |
REHUTAKJIPIJNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol](/img/structure/B13217032.png)
amine](/img/structure/B13217036.png)
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile](/img/structure/B13217052.png)
![3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13217058.png)
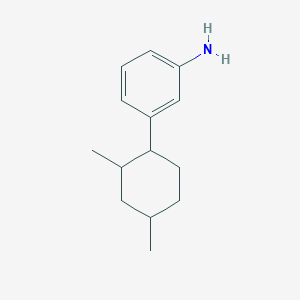

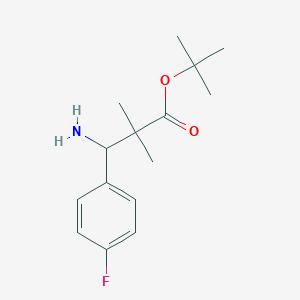

![3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea](/img/structure/B13217085.png)
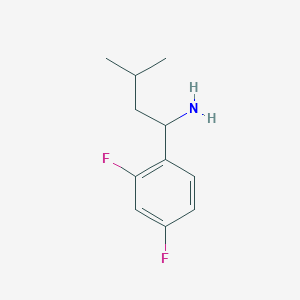
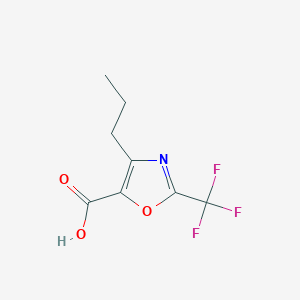
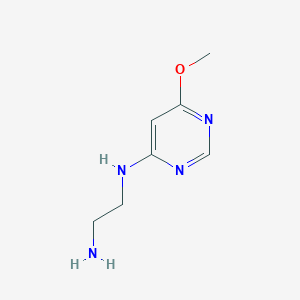
![Methyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13217105.png)

